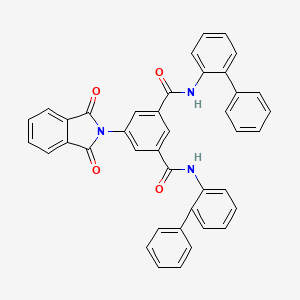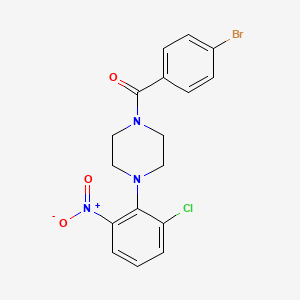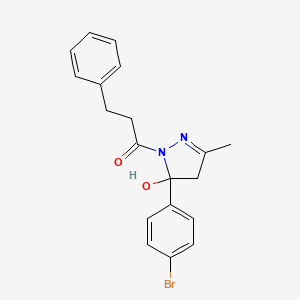![molecular formula C25H26N2O3 B5112052 3-butoxy-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B5112052.png)
3-butoxy-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-butoxy-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide is a synthetic compound that has been extensively studied in scientific research due to its potential therapeutic applications. The compound is also known as BMB and has been found to have a wide range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of BMB involves its interaction with various biological targets. BMB has been found to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase by binding to their active sites. BMB has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of enzymes such as topoisomerase II. BMB has also been found to inhibit the growth of fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
BMB has a wide range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. BMB has also been found to have anti-inflammatory and analgesic properties. BMB has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of enzymes such as topoisomerase II. BMB has also been found to inhibit the growth of fungi by disrupting their cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
BMB has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. BMB has been extensively studied in scientific research, and there is a wealth of information available on its properties and potential therapeutic applications. However, there are also some limitations to using BMB in lab experiments. BMB is a synthetic compound that may not accurately mimic the properties of natural compounds. BMB may also have side effects that are not yet fully understood.
Zukünftige Richtungen
There are several future directions for research on BMB. One direction is to further explore its potential therapeutic applications. BMB has been found to have anticancer, antifungal, and antiviral properties, and further research could lead to the development of new drugs based on BMB. Another direction is to further explore the mechanism of action of BMB. Understanding how BMB interacts with various biological targets could lead to the development of more effective drugs. Finally, further research could be done to explore the advantages and limitations of using BMB in lab experiments.
Synthesemethoden
The synthesis method of BMB involves several steps. The first step involves the synthesis of 4-nitrophenyl butyrate by reacting 4-nitrophenol with butyric anhydride in the presence of a catalyst. The second step involves the reduction of 4-nitrophenyl butyrate to 4-aminophenyl butyrate using a reducing agent such as sodium borohydride. The third step involves the reaction of 4-aminophenyl butyrate with 3-methylbenzoyl chloride in the presence of a base to form 4-[(3-methylbenzoyl)amino]phenyl butyrate. The final step involves the reaction of 4-[(3-methylbenzoyl)amino]phenyl butyrate with 3-butoxybenzoyl chloride in the presence of a base to form 3-butoxy-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide.
Wissenschaftliche Forschungsanwendungen
BMB has been extensively studied in scientific research due to its potential therapeutic applications. It has been found to have anticancer, antifungal, and antiviral properties. BMB has also been found to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. BMB has also been found to have anti-inflammatory and analgesic properties.
Eigenschaften
IUPAC Name |
N-[4-[(3-butoxybenzoyl)amino]phenyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c1-3-4-15-30-23-10-6-9-20(17-23)25(29)27-22-13-11-21(12-14-22)26-24(28)19-8-5-7-18(2)16-19/h5-14,16-17H,3-4,15H2,1-2H3,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLLNCGTMIMSOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-butoxy-N-(4-{[(3-methylphenyl)carbonyl]amino}phenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-iodophenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5111971.png)


![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5111989.png)
![4-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B5112002.png)

![N-(1-ethyl-1H-tetrazol-5-yl)-N'-[3-fluoro-5-(trifluoromethyl)benzyl]urea](/img/structure/B5112012.png)
![2-{[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}-1-phenylethanone](/img/structure/B5112020.png)
![3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5112026.png)
![methyl 2-{[(3-aminothieno[2,3-b]pyridin-2-yl)carbonyl]amino}benzoate](/img/structure/B5112035.png)
![N-{1-[1-(4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-methoxybenzamide](/img/structure/B5112041.png)


![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2,2-diphenylacetamide](/img/structure/B5112061.png)